What is Propionic acid-d6
What is Propionic acid-d6
An In-Depth Technical Guide to Propionic Acid-d6 for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propionic acid-d6 (Perdeuterated propionic acid) is a stable isotope-labeled (SIL) analog of propionic acid, where all six hydrogen atoms have been replaced with deuterium. This isotopic substitution renders it nearly chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass (M+6). This key difference makes Propionic acid-d6 an indispensable tool in modern analytical and metabolic research. Its primary applications are as an ideal internal standard for highly accurate quantification of propionic acid in complex biological matrices via mass spectrometry and as a metabolic tracer to elucidate the dynamics of pathways involving propionyl-CoA. This guide provides a comprehensive overview of its properties, core applications, detailed experimental workflows, and safety considerations for professionals in the field.
Introduction: The Significance of Stable Isotope Labeling
In quantitative and metabolic sciences, precision and accuracy are paramount. Stable isotopes, which are non-radioactive forms of atoms containing extra neutrons, serve as the gold standard for many analytical techniques.[1] Unlike radioactive isotopes, they are safe to handle and do not decay, making them suitable for a wide range of applications, including in vivo human studies.[2]
Propionic acid-d6 (CD₃CD₂CO₂D) is the deuterated form of propionic acid (CH₃CH₂COOH), a naturally occurring short-chain fatty acid (SCFA) of significant biological interest. Propionic acid is a key product of gut microbial fermentation and plays a crucial role in host energy metabolism, signaling, and gut health.[3][4][5] The ability to accurately measure its concentration and trace its metabolic fate is critical for understanding its role in health and diseases like diabetes, obesity, and neurological disorders.[4][6] Propionic acid-d6 provides the necessary tool to achieve this with unparalleled specificity and reliability.
Physicochemical Properties
The fundamental characteristics of Propionic acid-d6 are summarized below. Its physical properties are very similar to unlabeled propionic acid, which is critical for its function as an analytical stand-in.
| Property | Value | Source(s) |
| CAS Number | 19448-61-4 | [7][8][9] |
| Molecular Formula | C₃D₆O₂ or CD₃CD₂COOD | [7][8][9] |
| Molecular Weight | ~80.12 g/mol | [8][9] |
| Mass Shift vs. Unlabeled | M+6 | |
| Isotopic Purity | Typically ≥98 atom % D | [8][9] |
| Appearance | Colorless Liquid | [10] |
| Density | ~1.072 - 1.102 g/mL at 25 °C | [7] |
| Boiling Point | ~141 °C | [11][12] |
| Melting Point | ~ -24 to -23 °C | [7][12] |
| Flash Point | ~54 - 57.7 °C | [7][13] |
| Refractive Index | ~1.386 - 1.397 (n20/D) | [7] |
Core Application 1: The Gold Standard Internal Standard for Quantitative Analysis
The most prevalent use of Propionic acid-d6 is as an internal standard (IS) in stable isotope dilution analysis (SIDA), primarily coupled with mass spectrometry (MS) techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS).
The Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is a method of quantification where a known amount of a stable isotope-labeled version of the analyte (in this case, Propionic acid-d6) is added to a sample at the earliest stage of preparation.[14] The fundamental premise is that the SIL internal standard behaves identically to the endogenous, unlabeled analyte throughout the entire analytical workflow, including extraction, derivatization, and injection.[14] Any loss of analyte during sample processing will be accompanied by an identical fractional loss of the SIL standard.
Because mass spectrometry can differentiate between the analyte (e.g., propionic acid, m/z 74) and the SIL standard (Propionic acid-d6, m/z 80), quantification is based on the ratio of the detector response of the analyte to the SIL standard. This ratio remains constant regardless of sample loss or variations in instrument response, leading to highly accurate and precise measurements.
Causality: Why Propionic Acid-d6 is a Superior Internal Standard
The choice of an internal standard is critical for robust bioanalysis. While simpler methods use structural analogs, SIL standards like Propionic acid-d6 are considered the gold standard for several reasons:[15][16][17]
-
Compensates for Matrix Effects: Co-eluting matrix components in complex samples (e.g., plasma, feces) can suppress or enhance the ionization of an analyte, leading to inaccurate results. Because Propionic acid-d6 has virtually identical physicochemical properties and chromatographic retention time to propionic acid, it experiences the same matrix effects. The analyte/IS ratio self-corrects for this interference.
-
Corrects for Extraction Inefficiency: It is rare to achieve 100% recovery of an analyte during sample extraction. The SIL standard corrects for incomplete and variable recovery between samples.[15][16]
-
Minimizes Instrumental Variability: It accounts for fluctuations in injection volume and detector sensitivity.[16]
While highly effective, researchers should be aware of the potential for the "deuterium isotope effect," where the C-D bond can be slightly stronger than the C-H bond, occasionally leading to minor chromatographic separation from the unlabeled analyte. This is typically negligible for small molecules like propionic acid but must be verified during method development.
Experimental Workflow: Quantification of SCFAs in Fecal Samples by GC-MS
This protocol outlines a standard method for measuring propionic acid concentration in a biological matrix, using Propionic acid-d6 as the internal standard.
Objective: To accurately quantify propionic acid in murine fecal samples.
Methodology:
-
Sample Preparation & Homogenization:
-
Weigh approximately 50 mg of a frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.
-
Add 1 mL of sterile, ice-cold PBS.
-
Homogenize the sample using a bead-beater instrument for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet solid debris.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of Propionic acid-d6 at 4000 mg/L in ethanol.[18]
-
Transfer 500 µL of the clarified fecal supernatant to a clean 1.5 mL microfuge tube.
-
Add a precise volume of the Propionic acid-d6 stock solution to achieve a final concentration that is within the expected physiological range of the analyte (e.g., 500 mg/L final concentration).[18] This step is critical and must be done with calibrated pipettes.
-
-
Acidification & Extraction:
-
Acidify the sample by adding phosphoric acid or succinic acid to protonate the fatty acids, making them more volatile.[18]
-
Add 1 mL of a suitable organic solvent (e.g., diethyl ether or iso-octane) to extract the short-chain fatty acids.[19]
-
Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Derivatization (Optional but Recommended for GC):
-
While direct injection is possible, derivatization improves chromatographic peak shape and sensitivity for acidic compounds.[20]
-
Carefully transfer the organic (upper) layer to a new glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a derivatizing agent such as PFBBr (pentafluorobenzyl bromide) in acetonitrile with a catalyst like DIPEA (diisopropylethylamine) and incubate.[19]
-
Dry the sample again and reconstitute in a final volume of iso-octane for injection.[19]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a wax-based column like SH-WAX).[20]
-
Set up the MS to operate in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for derivatized propionic acid and derivatized Propionic acid-d6.
-
-
Data Analysis:
-
Generate a calibration curve using standards containing known concentrations of unlabeled propionic acid and a fixed concentration of Propionic acid-d6.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of propionic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagram: GC-MS Quantification Workflow
Caption: Workflow for propionic acid quantification using a d6-labeled internal standard.
Core Application 2: Tracer for Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[21][22] By introducing a stable isotope-labeled substrate, researchers can trace the path of the labeled atoms as they are incorporated into downstream metabolites.[1][2]
Principle of Metabolic Tracing with Propionic Acid-d6
When cells or organisms are supplied with Propionic acid-d6, it is absorbed and activated to its coenzyme A thioester, propionyl-CoA-d6. Propionyl-CoA is a key metabolic intermediate that can be formed from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, methionine).[23]
The metabolic fate of propionyl-CoA is primarily to be carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.[5] Succinyl-CoA is an intermediate of the Krebs cycle (Tricarboxylic Acid Cycle). By measuring the incorporation of deuterium into succinyl-CoA and subsequent Krebs cycle intermediates (e.g., malate, citrate), one can quantify the contribution of propionate to anaplerosis—the replenishment of cycle intermediates.
Experimental Design Considerations
-
Isotopic Steady State: The system must reach an isotopic steady state, where the isotopic labeling pattern of the intracellular metabolites becomes constant over time. This ensures that the measured labeling distribution reflects the underlying metabolic fluxes.[21]
-
Tracer Selection: The choice of tracer is crucial. Propionic acid-d6 is excellent for studying propionate-specific pathways. For a more comprehensive view of central carbon metabolism, it can be used in parallel with other tracers like ¹³C-glucose or ¹⁵N-glutamine.[2]
-
Analytical Platform: LC-MS/MS is the platform of choice for MFA, as it can separate complex mixtures of metabolites and precisely determine their mass isotopologue distributions (MIDs), revealing how many labeled atoms are incorporated into each molecule.
Diagram: Metabolic Fate of Propionic Acid-d6
Caption: Entry of Propionic acid-d6 into the Krebs cycle via anaplerosis.
Other Analytical Methodologies
While MS is the primary technique, Propionic acid-d6 is also relevant in Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, signals from protons (¹H) are detected. Since deuterium (²H) has a different nuclear spin and resonates at a completely different frequency, deuterated positions on a molecule are "silent" in a ¹H NMR spectrum.[24] This can be used to:
-
Confirm Labeling: A ¹H NMR spectrum of Propionic acid-d6 would show the absence of signals seen in a spectrum of standard propionic acid, confirming the successful isotopic labeling.[25]
-
Simplify Spectra: In complex molecules, selective deuteration can be used to remove specific signals, aiding in the assignment of other nearby proton signals.
Safety and Handling
Propionic acid-d6 shares the same hazards as its non-deuterated counterpart. It is a flammable and corrosive liquid.
-
Hazards: Flammable liquid and vapor (H226). Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).[13]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[13][26] Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[10][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13][26]
-
First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek urgent medical attention.[10][13] If inhaled, move to fresh air. If swallowed, rinse mouth but do not induce vomiting; seek immediate medical help.[10][13]
Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling the chemical.[13]
Conclusion
Propionic acid-d6 is a powerful and versatile tool for researchers in the life sciences. Its role as a stable isotope-labeled internal standard enables highly accurate and reproducible quantification of endogenous propionic acid, a critical biomarker in metabolic health and disease. Furthermore, its application as a metabolic tracer provides dynamic insights into the contributions of propionate to central carbon metabolism. By understanding the principles behind its use and adhering to rigorous experimental and safety protocols, scientists can leverage Propionic acid-d6 to advance our understanding of metabolism, drug development, and the intricate host-microbiome relationship.
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Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]
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Typical ¹H NMR spectrum of an aqueous extract (in deuterated water) of a NR capsule. (2017). ResearchGate. Retrieved from [Link]
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The Use of Deuterium in ngcontent-ng-c1597341111="" _nghost-ng-c486979765="" class="inline ng-star-inserted">
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